molecular formula C17H14N4O5S B2536503 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 379730-53-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No. B2536503
CAS RN: 379730-53-7
M. Wt: 386.38
InChI Key: SBFYVBCGRGZFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, focusing on six unique applications:

Antimicrobial Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has shown significant potential as an antimicrobial agent. Its structure allows it to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound can disrupt bacterial cell walls or interfere with essential bacterial enzymes, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism of action may involve the induction of apoptosis (programmed cell death) or inhibition of cell proliferation. These properties make it a valuable subject for further studies in cancer therapy, potentially leading to new treatments for various types of cancer .

Anti-inflammatory Effects

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress and damage caused by free radicals. This activity is beneficial in preventing or mitigating conditions related to oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and aging .

Enzyme Inhibition

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can act as an inhibitor for various enzymes. For instance, it has been studied for its ability to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. Enzyme inhibition is a critical area of research for developing drugs that target specific biochemical pathways .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It can interfere with the replication cycle of certain viruses, potentially leading to the development of new antiviral drugs. This is particularly important in the context of emerging viral infections and the need for effective antiviral therapies .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-25-10-7-8-12(14(9-10)26-2)16-19-20-17(27-16)18-15(22)11-5-3-4-6-13(11)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFYVBCGRGZFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

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